7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine

Medicinal Chemistry Lead Optimization Kinase Inhibitor Design

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic building block (C9H12N6, MW 204.23) that fuses a [1,2,4]triazolo[4,3-a]pyrimidine core with a piperazine moiety at the 7-position. The compound is supplied as a research chemical with a typical purity of 97% and is certified under ISO quality systems for pharmaceutical R&D and quality control applications.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 1417358-37-2
Cat. No. B1404470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine
CAS1417358-37-2
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=NN=CN3C=C2
InChIInChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2
InChIKeyKLXWQLDZLDBDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1417358-37-2): Core Scaffold Identity and Procurement Baseline


7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic building block (C9H12N6, MW 204.23) that fuses a [1,2,4]triazolo[4,3-a]pyrimidine core with a piperazine moiety at the 7-position . The compound is supplied as a research chemical with a typical purity of 97% and is certified under ISO quality systems for pharmaceutical R&D and quality control applications . Its structure provides a versatile scaffold for generating focused libraries of kinase inhibitors and adenosine receptor antagonists through derivatization at the free piperazine NH [1].

Workflow Kinase/GPCR targeted library synthesis
Regioisomer 7-piperazinyl [1,2,4]triazolo[4,3-a]pyrimidine
Selection Context ISO-certified building block for SAR expansion

Why Generic Interchange of Triazolopyrimidine Building Blocks Fails: Structural Specificity of the 7-Piperazinyl-[4,3-a] Isomer


Although multiple triazolopyrimidine regioisomers and piperazine-substituted analogs are commercially available, their biological and chemical utility is not interchangeable. The [4,3-a] ring fusion positions the piperazine substituent at the 7-position of the pyrimidine ring, creating a distinct hydrogen-bonding and steric profile compared to [1,5-a] isomers that dominate the CDK2 inhibitor literature [1]. In the [4,3-a] series, moving the piperazine from the 7- to the 5-position yields a regioisomer with altered vector geometry and potentially divergent kinase selectivity [2]. These structural differences directly impact SAR outcomes in lead optimization, making unambiguous procurement of the exact 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine regioisomer essential for reproducible research.

7- vs 5-substitution may shift kinase selectivity
Moving piperazine from 7- to 5-position alters vector geometry and hydrogen-bonding profile, potentially changing SAR outcomes.
[4,3-a] vs [1,5-a] fusion impacts target engagement
[4,3-a] scaffold shows reported CDK4 preference, while [1,5-a] isomers are potent CDK2 inhibitors; ring fusion geometry is not interchangeable.

Quantitative Evidence Guide for 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine: Comparator-Based Differentiation Data


Regioisomeric Purity: 7-Position Substitution Confirmed by Synthetic Route Specificity

The synthetic route to 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine proceeds via piperazine-mediated tandem cyclization of bis(thieno[2,3-b]pyridine) precursors, which exclusively yields the 7-substituted [4,3-a] regioisomer [1]. In contrast, the 5-piperazinyl analog (CAS not available, referenced as 5-(1-piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine) requires a distinct synthetic approach and cannot be obtained from the same starting materials. The specified product is supplied with 97% purity, and the regioisomeric identity is inherent in the validated synthetic methodology, eliminating ambiguity that could arise from isomer mixtures in non-validated sources .

Regioisomeric Purity
Method context
Exclusive 7-substitution via tandem cyclization vs. alternative route for 5-isomer
Supports regioisomeric identity in SAR
Route-specific regiochemistry
Medicinal Chemistry Lead Optimization Kinase Inhibitor Design

Kinase Selectivity Profile: [4,3-a] Scaffold Enables CDK4 Preference Over CDK2

A series of 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives (5a–g) demonstrated preferential binding to CDK4 over CDK2 in molecular docking studies, with binding energies for the most potent analog (5c) of -9.2 kcal/mol against CDK4 compared to -7.8 kcal/mol against CDK2 [1]. While these data are for dihydro analogs bearing different substituents, the [4,3-a] core scaffold is conserved. In contrast, the extensively studied [1,5-a]triazolopyrimidine series (e.g., the inhibitor co-crystallized in PDB 2C6I) shows strong CDK2 inhibition with IC50 values in the nanomolar range (e.g., compound 3: IC50 = 14 nM against CDK2/cyclin A) but limited reported CDK4 activity [2]. This suggests that the [4,3-a] fusion itself may confer a selectivity bias toward CDK4, a feature exploitable by installing the piperazine at position 7 for further optimization.

CDK4 Binding Preference
Class-level inference
-9.2 kcal/mol CDK4 vs. -7.8 kcal/mol CDK2 (docking)
Reported CDK4 binding preference context
Dihydro analogs; core scaffold data
Cancer Therapeutics Cyclin-Dependent Kinases Molecular Docking

Adenosine A2A Receptor Antagonism: Bicyclic Piperazine-Triazolopyrimidine Potency

Bicyclic piperazine derivatives of triazolopyrimidines have been characterized as highly potent adenosine A2A receptor antagonists. In the series reported by Peng et al. (2004), compound 8b (a bicyclic piperazine-triazolopyrimidine) demonstrated a Ki of 0.8 nM at the human A2A receptor with >1000-fold selectivity over the A1 receptor [1]. While 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine itself is the unelaborated core, its structure directly maps onto the pharmacophoric elements required for A2A binding: the [4,3-a] triazolopyrimidine positions the piperazine nitrogen for critical hydrogen-bonding interactions. This contrasts with monocyclic piperazine-pyrimidine analogs that lack the triazole ring and show significantly weaker A2A affinity (typically Ki > 100 nM) [1].

A2A Antagonist Affinity
Class-level inference
Ki 0.8 nM at hA2A (compound 8b)
Scaffold supports A2A antagonist design
Unelaborated core; bicyclic piperazine reference
Immuno-Oncology Adenosine Signaling GPCR Drug Discovery

Aromatase Inhibition: [4,3-a] Scaffold Outperforms Non-Fused Pyrimidines

Functionalized [1,2,4]triazolo[4,3-a]pyrimidine-5,7-dione derivatives were evaluated for aromatase inhibition and showed promising activity compared to letrozole, a standard non-steroidal aromatase inhibitor [1]. The most active compound in the series achieved 78% aromatase inhibition at 10 µM, whereas the non-fused pyrimidine precursor showed only 23% inhibition at the same concentration. This ~3.4-fold enhancement is attributed to the rigidified triazolopyrimidine scaffold improving fit within the enzyme's active site [1]. The 7-piperazinyl analog provides a functionalizable handle that the dione series lacks, enabling exploration of substituent effects while retaining the active [4,3-a] core.

Aromatase Inhibition
Reported comparison
78% inhibition at 10 µM vs. 23% for non-fused precursor
Triazolopyrimidine core enhances inhibition
Dione series; distinct chemotype
Endocrine Therapy Aromatase Inhibitors Breast Cancer

Supply Chain Quality: ISO-Certified 97% Purity with Full Analytical Documentation

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is supplied at 97% purity (NLT) under ISO-certified quality systems, with full analytical documentation including HPLC trace, NMR, and MS data provided upon request . In comparison, generic triazolopyrimidine building blocks from non-specialist suppliers often specify purity as low as 95% with minimal analytical characterization, introducing batch-to-batch variability that can affect reaction yields and biological assay reproducibility . The availability of a dedicated CAS number (1417358-37-2) and certificate of analysis for each lot ensures traceability that is absent for many in-class analogs sold as 'triazolopyrimidine, piperazine derivative' without full characterization.

Product Specification
Specification review
97% purity (NLT), ISO-certified, CoA with HPLC/NMR/MS
Supports batch reproducibility and traceability
Vendor technical datasheet
Procurement Quality Assurance Reproducibility

Derivatization Potential: Piperazine NH pKa Enables pH-Controlled Functionalization

The piperazine NH in 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine has an estimated pKa of ~8.5–9.0 (based on N-methylpiperazine analogs), enabling selective acylation or alkylation under mildly basic conditions without affecting the triazolopyrimidine ring [1]. In contrast, the 7-hydroxy or 7-chloro analogs of [1,2,4]triazolo[4,3-a]pyrimidine require harsher conditions for substitution (e.g., heating with POCl3 for chloro displacement) or suffer from lower reactivity in cross-coupling reactions . This differential reactivity makes the piperazine derivative the preferred entry point for generating diverse compound libraries via amide bond formation or reductive amination under mild, parallel-synthesis-compatible conditions.

Derivatization Potential
Class-level inference
Piperazine NH pKa ~8.5–9.0; acylation at RT, pH 8–9
Enables mild-condition library diversification
Estimated from N-methylpiperazine analogs
Parallel Synthesis Library Design Medicinal Chemistry

Optimal Application Scenarios for 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine Based on Verified Evidence


CDK4-Selective Inhibitor Lead Generation

The [4,3-a]triazolopyrimidine core has demonstrated preferential CDK4 binding over CDK2 by ~1.4 kcal/mol in molecular docking studies [1]. The 7-piperazinyl derivative provides an immediate vector for amide or sulfonamide library synthesis, targeting the CDK4 ATP-binding pocket. This application is supported by class-level evidence from dihydro-[4,3-a] analogs and contrasts with [1,5-a] scaffolds that show potent CDK2 inhibition with potential cardiac toxicity liabilities.

A2A Adenosine Receptor Antagonist Intermediate for Immuno-Oncology

Bicyclic piperazine-triazolopyrimidine cores have achieved sub-nanomolar A2A Ki values (0.8 nM) with >1000-fold selectivity over A1 [2]. The 7-piperazinyl-[4,3-a] compound serves as a direct intermediate for elaborating A2A-targeted agents. Derivatization at the piperazine NH with aryl carbonyl groups is a validated strategy to achieve high A2A affinity and selectivity for tumor microenvironment reprogramming.

Aromatase Inhibitor Scaffold Optimization

[4,3-a]Triazolopyrimidine-5,7-diones have shown 78% aromatase inhibition at 10 µM, a 3.4-fold improvement over non-fused precursors [3]. The 7-piperazinyl analog allows replacement of the dione with substituted piperazine, potentially enhancing potency and metabolic stability. This application targets endocrine-resistant breast cancer where alternative aromatase inhibitor chemotypes are needed.

Focused Heterocyclic Library Synthesis via Parallel Chemistry

The free piperazine NH (est. pKa ~8.5–9.0) enables rapid diversification under mild acylation or reductive amination conditions, compatible with 96-well parallel synthesis workflows. This contrasts with 7-chloro analogs requiring harsher Pd-catalyzed couplings and provides efficient access to 100–1,000 member libraries for screening against kinase, GPCR, and epigenetic targets [4].

Application
Selection Property
Validation Focus
CDK4-selective inhibitor studies
[4,3-a] scaffold CDK4 binding preference
Kinase selectivity panel profiling
A2A receptor antagonist research
Bicyclic piperazine core A2A affinity
A2A/A1 selectivity assay
Aromatase inhibitor scaffold exploration
Fused triazolopyrimidine core inhibition
Enzyme inhibition assay
Parallel heterocyclic library synthesis
Piperazine NH mild derivatization
Parallel synthesis compatibility
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